molecular formula C18H15F3N4O2S B284545 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B284545
M. Wt: 408.4 g/mol
InChI Key: QHTGSHORSQKKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. This compound has been found to be a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. In

Mechanism of Action

2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide acts as a competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2) and the glutamate transporter 1 (GLT-1). By inhibiting these transporters, this compound increases the extracellular levels of glutamate, leading to increased excitatory neurotransmission. This increased excitatory neurotransmission has been shown to have both beneficial and detrimental effects, depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in both in vitro and in vivo models. In vitro studies have shown that this compound increases the extracellular levels of glutamate, leading to increased excitatory neurotransmission. In vivo studies have shown that this compound can induce seizures and cause neurodegeneration in certain brain regions. However, this compound has also been shown to have neuroprotective effects in certain models of neurological disorders.

Advantages and Limitations for Lab Experiments

2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of glutamate transporters, making it a valuable tool for studying glutamate neurotransmission. However, this compound has also been shown to have off-target effects, which can complicate its use in certain experiments. Additionally, this compound is a relatively new compound, and its long-term effects on the brain are not yet fully understood.

Future Directions

There are several future directions for research on 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide. One direction is to further explore the potential therapeutic applications of this compound in neurological disorders. Another direction is to investigate the long-term effects of this compound on the brain and its potential for inducing neurodegeneration. Additionally, further studies are needed to fully understand the off-target effects of this compound and how they may impact its use in lab experiments.

Synthesis Methods

The synthesis of 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction between 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid and 3-(trifluoromethyl)aniline. The reaction is carried out using a mixture of solvents, including dimethylformamide and dichloromethane. The product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in the field of neuroscience research. It has been found to be a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. Glutamate is the most abundant neurotransmitter in the brain and plays a crucial role in various physiological processes, including learning and memory. Dysregulation of glutamate levels has been implicated in several neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.

Properties

Molecular Formula

C18H15F3N4O2S

Molecular Weight

408.4 g/mol

IUPAC Name

2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H15F3N4O2S/c19-18(20,21)10-4-3-5-11(8-10)22-14(26)9-25-17(27)15-12-6-1-2-7-13(12)28-16(15)23-24-25/h3-5,8H,1-2,6-7,9H2,(H,22,26)

InChI Key

QHTGSHORSQKKMK-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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